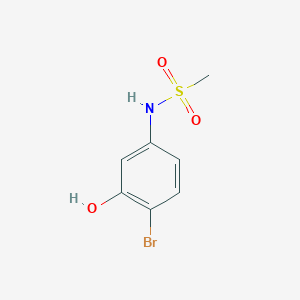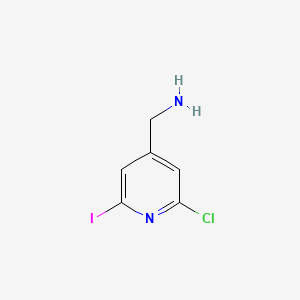
(2-Chloro-6-iodopyridin-4-YL)methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-iodopyridin-4-YL)methylamine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodopyridin-4-YL)methylamine typically involves the halogenation of pyridine derivativesThis can be achieved using iodotrimethylsilane as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-6-iodopyridin-4-YL)methylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.
Aplicaciones Científicas De Investigación
(2-Chloro-6-iodopyridin-4-YL)methylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2-Chloro-6-iodopyridin-4-YL)methylamine exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methylamine group can engage in hydrogen bonding and nucleophilic interactions, further modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure but with an amine group instead of a methylamine group.
3-Pyridinamine, 6-chloro-4-iodo-N-methyl-: Another closely related compound with slight variations in the position of substituents.
Uniqueness
(2-Chloro-6-iodopyridin-4-YL)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H6ClIN2 |
|---|---|
Peso molecular |
268.48 g/mol |
Nombre IUPAC |
(2-chloro-6-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6ClIN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
Clave InChI |
PICMOGRNLRJSEV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)I)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


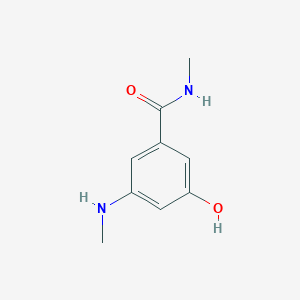
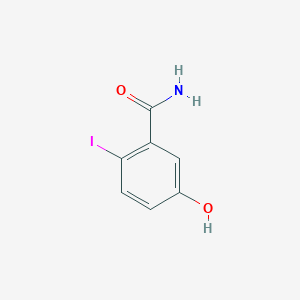

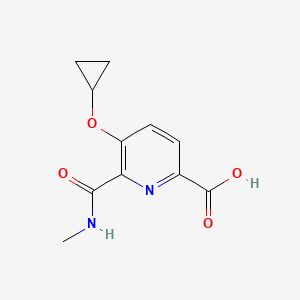

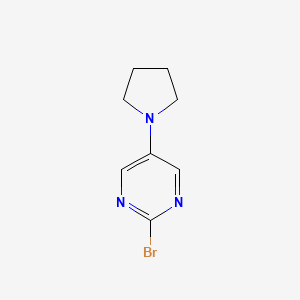

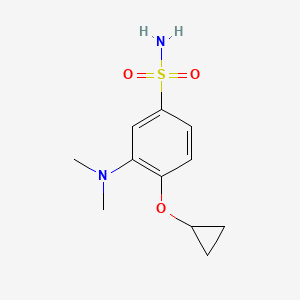
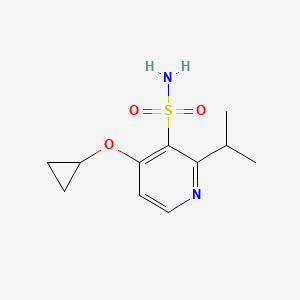


![[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14842665.png)
![[3-Methoxy-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B14842675.png)
